molecular formula C26H26N4OS B3589299 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone

Cat. No.: B3589299
M. Wt: 442.6 g/mol
InChI Key: WTZLIHDYQHLHPF-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring through a sulfanyl-ethanone bridge. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.

    Attachment of Sulfanyl Group: The benzimidazole core is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and benzyl chloride.

    Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl intermediate with the piperazine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in ethanone can be reduced to an alcohol.

    Substitution: The aromatic rings in benzimidazole and piperazine can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole or piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target:

    Antimicrobial: May inhibit bacterial enzymes or disrupt cell membranes.

    Antiviral: Could interfere with viral replication or entry into host cells.

    Anticancer: Might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylthio)ethanol
  • 1-(diphenylmethyl)piperazine
  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c31-24(19-32-26-27-22-13-7-8-14-23(22)28-26)29-15-17-30(18-16-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZLIHDYQHLHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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